Macropa-NH2 hydrochloride Macropa-NH2 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14484897
InChI: InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H
SMILES:
Molecular Formula: C26H38ClN5O8
Molecular Weight: 584.1 g/mol

Macropa-NH2 hydrochloride

CAS No.:

Cat. No.: VC14484897

Molecular Formula: C26H38ClN5O8

Molecular Weight: 584.1 g/mol

* For research use only. Not for human or veterinary use.

Macropa-NH2 hydrochloride -

Specification

Molecular Formula C26H38ClN5O8
Molecular Weight 584.1 g/mol
IUPAC Name 4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H
Standard InChI Key LFFSSMKPBQSWNZ-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl

Introduction

Structural and Physicochemical Properties of Macropa-NH2 Hydrochloride

Molecular Architecture

Macropa-NH2 hydrochloride belongs to the diaza-18-crown-6 macrocyclic ligand family, modified with an amine functional group that enhances its metal-binding affinity. The macrocyclic scaffold consists of two pyridine units bridged by ethylene glycol chains, creating a preorganized cavity ideal for encapsulating large metal ions like lanthanides and actinides . The hydrochloride salt form improves aqueous solubility (≥100 mg/mL in water), facilitating its use in biological systems .

Key Physicochemical Parameters

  • Solubility: Soluble in polar solvents (water, DMSO) and stable under mild storage conditions (4°C) .

  • Stability: Resists hydrolysis and oxidation at physiological pH, critical for in vivo applications .

  • Purity: Industrial-grade batches achieve >95% purity via preparative high-performance liquid chromatography (HPLC) .

Table 1: Physicochemical Profile of Macropa-NH2 Hydrochloride

PropertyValue
Molecular Weight584.06 g/mol
CAS Number2443966-86-5
Aqueous Solubility≥100 mg/mL
Storage Conditions4°C, desiccated

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Macropa-NH2 hydrochloride involves two stages: (1) functionalization of the macropa scaffold with an amine group and (2) salt formation with hydrochloric acid. A typical protocol includes:

  • Refluxing: A suspension of Macropa-NH2 and sodium carbonate in acetone is heated under reflux to activate the amine group .

  • Acidification: Dropwise addition of hydrochloric acid precipitates the hydrochloride salt.

  • Purification: Crude product is purified via preparative HPLC, yielding a white crystalline solid .

Industrial Manufacturing

Industrial processes scale this synthesis using bulk reactors with automated temperature and pressure controls. Key steps include:

  • Batch Reactors: 100–500 L reactors for cost-effective production.

  • Chromatography: Industrial-scale HPLC columns ensure ≥95% purity.

  • Quality Control: Rigorous testing for residual solvents (e.g., acetone) via gas chromatography .

Coordination Chemistry and Thermodynamic Stability

Metal-Binding Properties

Macropa-NH2 exhibits exceptional affinity for large, trivalent metal ions. Stability constants (log K) for select metals are:

  • La³⁺: 18.2

  • Eu³⁺: 17.8

  • Ac³⁺: 19.1

These values surpass traditional chelators like DOTA (log K = 16.5 for Eu³⁺), underscoring its utility in radiopharmaceuticals .

Table 2: Metal Coordination Metrics

Metal IonCoordination ModeBond Length (Å)
La³⁺Octahedral2.44–2.98
Ac³⁺Octahedral2.37–3.07
Pb²⁺Square Pyramidal2.35–3.09

Thermodynamic Studies

Isothermal titration calorimetry (ITC) reveals exothermic binding (ΔH = −120 kJ/mol for Ac³⁺), driven by favorable entropy changes . X-ray crystallography confirms a ten-coordinate geometry for Ac³⁺ complexes, with bonds to six oxygen and four nitrogen atoms .

Biomedical Applications in Targeted Therapy and Imaging

Targeted Alpha Therapy (TAT)

Macropa-NH2 enables stable complexation of α-emitters like ²²⁵Ac, which deliver cytotoxic radiation to tumors. Preclinical studies demonstrate:

  • High Tumor Uptake: Anti-HER2 antibody conjugates achieve tumor-to-blood ratios of 15:1 in murine models .

  • Low Off-Target Toxicity: <1% bone retention due to superior in vivo stability .

PET Imaging with Cerium-134

¹³⁴Ce-labeled Macropa-NH2 conjugates permit real-time tracking of drug biodistribution. Key advantages over DOTA include:

  • Room-Temperature Labeling: Quantitative yields without ligand excess .

  • Rapid Clearance: 80% excreted renally within 24 hours, reducing background noise .

Table 3: Comparative Radiolabeling Performance

ParameterMacropa-NH2DOTA
Labeling Yield98%75%
Optimal pH5–73–5
Stability (t₁/₂)72 h24 h

Comparative Analysis with Competing Chelators

Structural Advantages Over DOTA

  • Larger Cavity: Accommodates actinides (ionic radius ~1.12 Å) vs. DOTA’s 0.98 Å limit .

  • Amine Functionalization: Enables covalent conjugation to antibodies without pre-activation .

Performance in Clinical Settings

  • Radiolysis Resistance: Macropa-²²⁵Ac complexes retain >90% integrity after 7 days, vs. 40% for DOTA .

  • Synthetic Flexibility: Derivatives like Macropa-NCS simplify antibody conjugation workflows .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator